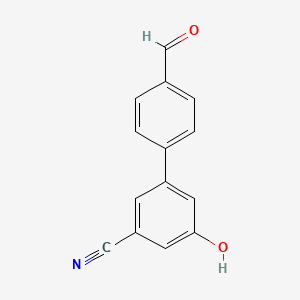
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% (2-CN-DMPP) is a synthetic compound used in a variety of scientific research applications. It is an organocyanide compound, with a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol. 2-CN-DMPP is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 83-85°C.
Applications De Recherche Scientifique
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has a variety of scientific research applications. It is used in the synthesis of various organic compounds, such as 2-cyano-3-methoxy-4-methylphenylboronic acid, which is used in the synthesis of pharmaceuticals. 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is also used in the synthesis of various polymers, such as poly(2-cyano-5-chloro-2,3-dimethylphenol). Additionally, 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is used in the synthesis of various dyes, such as 2-cyano-3-methoxy-4-methylphenylboronic acid.
Mécanisme D'action
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is an organocyanide compound, and its mechanism of action is based on its ability to form strong hydrogen bonds with other molecules. These hydrogen bonds allow 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% to form strong complexes with other molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has not been studied extensively for its biochemical and physiological effects. However, it is known to be non-toxic, and no adverse effects have been reported in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% has several advantages for use in lab experiments. It is a relatively stable compound, with a melting point of 83-85°C and a low volatility. Additionally, it is soluble in organic solvents, making it easy to use in a variety of reactions. However, it is important to note that 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% is a relatively expensive compound, and it is also susceptible to hydrolysis.
Orientations Futures
Given its wide range of applications, there are several potential future directions for 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%. One potential direction is the development of new synthetic methods for the production of 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%. Additionally, there is potential for the development of new applications for 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95%, such as the synthesis of new pharmaceuticals or polymers. Finally, further research into the biochemical and physiological effects of 2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% could lead to new insights into its potential use as a therapeutic agent.
Méthodes De Synthèse
2-Cyano-5-(2,3-dimethylphenyl)phenol, 95% can be synthesized in several different ways. The most common method is the reaction of 2-cyano-5-chloro-2,3-dimethylphenol with sodium hydroxide in aqueous ethanol. This method yields a 95% pure product. Another method involves the reaction of 2-cyano-5-chloro-2,3-dimethylphenol with sodium borohydride in aqueous ethanol. This method yields a 99.5% pure product.
Propriétés
IUPAC Name |
4-(2,3-dimethylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-4-3-5-14(11(10)2)12-6-7-13(9-16)15(17)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHBDKSOVIMIRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684649 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,3-dimethylphenyl)phenol | |
CAS RN |
1261900-93-9 |
Source


|
| Record name | 3-Hydroxy-2',3'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














